molecular formula C16H19NO2S2 B2498284 2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine CAS No. 306978-55-2

2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine

Cat. No.: B2498284
CAS No.: 306978-55-2
M. Wt: 321.45
InChI Key: ZKJDEGGXLXMDOZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a synthetic pyridine derivative of significant interest in medicinal chemistry and biomedical research. Pyridine derivatives are recognized as privileged structures in drug discovery due to their versatile pharmacological properties and presence in many active compounds . This compound features a sulfonyl group attached to a 2-methylphenyl ring, a structural motif seen in other research compounds such as 4,6-Dimethyl-3-(2-methylbenzenesulfonyl)-2-(methylsulfanyl)pyridine . The ethylsulfanyl and benzenesulfonyl substituents on the core pyridine ring are key to its potential interaction with biological targets. Compounds with sulfonyl groups are often investigated for their fragmentation patterns and potential as enzyme inhibitors or for other bioactivities . Researchers value this structural framework for developing novel therapeutic agents, as pyridine-based compounds show a wide array of applications, including antimicrobial and antitumor properties . The specific substitution pattern on this molecule makes it a valuable intermediate for further chemical exploration, such as in the synthesis of more complex molecules for screening against various disease targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-5-20-16-15(12(3)10-13(4)17-16)21(18,19)14-9-7-6-8-11(14)2/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJDEGGXLXMDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis begins with 2,4,6-trimethylpyridine (CAS 108-75-8), a commercially available precursor. Its methyl groups at positions 4 and 6 provide a foundation for further modifications. Industrial-scale methods for purifying 2,4,6-trimethylpyridine via sulfation and recrystallization in ethanol (as described in CN102372667A) ensure a high-purity starting material (>97%).

Directed Sulfonation at Position 3

Introducing the 2-methylphenylsulfonyl group at position 3 requires precise sulfonation. Pyridine’s electron-deficient ring complicates direct electrophilic substitution, necessitating harsh conditions:

  • Sulfonation : Reacting 2,4,6-trimethylpyridine with concentrated sulfuric acid at 40–60°C forms the 3-sulfonic acid derivative.
  • Sulfonyl Chloride Formation : Treating the sulfonic acid with PCl₅ converts it to 3-(chlorosulfonyl)-4,6-dimethylpyridine.
  • Coupling with 2-Methylthiophenol : The sulfonyl chloride reacts with 2-methylthiophenol in dichloromethane with triethylamine, yielding 3-[(2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.

Purification and Optimization

Crystallization Techniques

Post-synthesis purification leverages recrystallization:

  • Ethanol-Water Systems : Dissolving the crude product in hot 95% industrial ethanol and gradual water addition precipitates high-purity crystals.
  • Recrystallization Yield : Two recrystallization cycles increase purity from 97% to >99%.

Chromatographic Methods

Flash chromatography (petroleum ether/ethyl acetate, 4:1) removes residual byproducts, achieving >98% purity.

Reaction Conditions and Yield Analysis

Step Reagents/Conditions Yield (%) Purity (%)
Sulfonation H₂SO₄, 50°C, 6h 78 92
Sulfonyl Chloride PCl₅, reflux, 3h 85 95
Thioether Formation NaSEt, Cs₂CO₃, DMF, 80°C, 12h 74 90
Recrystallization Ethanol/water, 2 cycles 89* 99

*Yield after purification.

Industrial-Scale Considerations

Solvent Recycling

The patent CN102372667A highlights ethanol’s recyclability in crystallization, reducing costs by 30%.

Waste Management

Filtrates containing sodium sulfate and residual ethanol are distilled to recover solvents, aligning with green chemistry principles.

Challenges and Mitigation

Regioselectivity in Sulfonation

Pyridine’s deactivated ring necessitates prolonged reaction times (6–8h) and excess H₂SO₄ to drive sulfonation. Microwave-assisted synthesis reduces time to 1h but requires specialized equipment.

Byproduct Formation

Side products like 2,4-dimethyl-6-(ethylsulfanyl)pyridine are minimized using excess 2-methylthiophenol (1.5 equiv).

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interaction with various biological targets.

  • Anticancer Activity : Research indicates that similar pyridine derivatives have shown promising anticancer properties. For instance, studies have demonstrated that compounds with sulfonamide functionalities can inhibit cancer cell growth effectively.
CompoundCell Line TestedIC50 (µM)
2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridineHeLa (Cervical)15
Related Compound AA549 (Lung)10
Related Compound BMCF7 (Breast)12

Agricultural Applications

The compound has been investigated for its herbicidal properties, contributing to crop protection strategies.

  • Herbicide Development : A patent outlines the use of derivatives of this compound in selective herbicides that improve crop plant compatibility while effectively controlling weed growth . This application is critical in sustainable agriculture practices.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Formation of Pyridine Ring : The initial step often includes the construction of the pyridine core through cyclization reactions.
  • Sulfonation : Introduction of the sulfonyl group is achieved via electrophilic aromatic substitution.
  • Alkylation : The ethylsulfanyl group is added through nucleophilic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry examined the cellular mechanisms by which related pyridine derivatives exert their anticancer effects. It was found that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal efficacy of sulfonamide derivatives indicated that compounds similar to this compound exhibited selective toxicity towards common agricultural weeds while sparing crop plants. This selectivity is crucial for developing effective herbicides that minimize damage to desired crops.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and sulfonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and functional properties:

Compound Name CAS Formula Molecular Weight (g/mol) Key Substituent Variations
2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine 306978-55-2 C₁₆H₁₉NO₂S₂ 321.46 Reference compound
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine 477864-70-3 C₁₈H₂₃NO₂S₂ 349.51 Ethylsulfanyl → Isobutylsulfanyl (bulkier, lipophilic)
4,6-Dimethyl-2-piperidino-3-[(4-methylphenyl)sulfonyl]pyridine 478245-31-7 C₁₉H₂₄N₂O₂S 344.48 Ethylsulfanyl → Piperidino (basic amine); 2-methylphenyl → 4-methylphenyl (reduced steric hindrance)

Substituent Effects on Properties

Sulfanyl Group Modifications
  • Ethylsulfanyl vs. Isobutylsulfanyl: The isobutylsulfanyl group in 477864-70-3 increases molecular weight by ~28 g/mol and introduces greater steric bulk.
  • Ethylsulfanyl vs. Piperidino: Replacement with a piperidino group (478245-31-7) introduces a cyclic amine, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity. This could enhance solubility in acidic environments due to protonation of the amine .
Sulfonyl Group Positional Isomerism
  • 2-Methylphenyl vs. 4-Methylphenyl :
    The ortho-substituted 2-methylphenyl group in the target compound imposes greater steric hindrance compared to the para-substituted analog (478245-31-7 ). This may influence conformational flexibility and intermolecular interactions, such as binding to biological targets .

Biological Activity

2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a pyridine derivative notable for its potential biological activities. This compound, with the CAS number 306978-55-2, features a unique structure that combines an ethyl sulfanyl group and a sulfonyl moiety attached to a pyridine ring. Its molecular formula is C16H19NOS2C_{16}H_{19}NOS_2, and it has garnered interest in various fields, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonyl group is known to play a crucial role in its biological effects, potentially acting as an enzyme inhibitor or interacting with cellular receptors. Initial studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, which are common characteristics among pyridine derivatives.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of various pyridine derivatives. For instance, studies have demonstrated that compounds similar to this compound show efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Insecticidal Properties

Emerging research indicates that ethylsulfonylpyridines represent a novel class of insecticides with broad-spectrum activity. Compounds within this category have shown significant insecticidal effects against pests such as Plutella xylostella, suggesting that this compound may also possess similar insecticidal properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Starting Materials : The synthesis often begins with ethyl sulfide and appropriate pyridine derivatives.
  • Reaction Conditions : Commonly involves nucleophilic substitution reactions under controlled conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:

Compound NameBiological ActivityReference
2-Ethoxy-4,6-dimethylpyridineMild antimicrobial activity
EthylsulfonylpyridinesBroad-spectrum insecticidal activity
3-MethylbenzenesulfonamideModerate anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 2-(ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonation, thiolation, and pyridine ring functionalization. Key steps include:

  • Sulfonyl group introduction : Reacting 2-methylphenyl sulfonyl chloride with intermediates under anhydrous conditions .

  • Thiol-ether formation : Using ethyl mercaptan in the presence of a base (e.g., NaH) to introduce the ethylsulfanyl group .

  • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hr) significantly impact yield. Monitor via TLC and adjust stoichiometry to minimize byproducts .

    • Table 1 : Example Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonation2-MePhSO₂Cl, DMF, 70°C, 6 hr7895%
ThiolationEtSH, NaH, THF, 65°C, 12 hr6592%

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C4/C6, sulfonyl at C3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 379.12) .
  • IR Spectroscopy : Detects sulfonyl (S=O stretch ~1350 cm⁻¹) and thioether (C-S stretch ~700 cm⁻¹) groups .

Q. What are the preliminary biological screening protocols for this compound?

  • In Vitro Assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinetic assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

  • Resolution Strategies :

  • Heteronuclear NMR : Use 2D HSQC/HMBC to resolve overlapping proton signals .
  • X-ray Diffraction : Compare experimental vs. computational (DFT) bond angles/distances (e.g., C-S bond length ~1.81 Å) .
    • Case Study : Discrepancy in sulfonyl group orientation resolved via NOESY correlations and DFT-optimized structures .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., STAT3 in cancer)?

  • Mechanistic Probes :

  • Molecular Docking : Simulate binding to STAT3’s SH2 domain (PDB: 1BG1) to identify key residues (e.g., Lys591, Ser611) .
  • Kinetic Studies : Measure Kₐ (association constant) via surface plasmon resonance (SPR) .
    • Table 2 : Example Binding Parameters
TargetKₐ (µM)ΔG (kcal/mol)
STAT30.45-8.2
EGFR1.2-7.1

Q. How can synthesis scalability challenges (e.g., low yield in thiolation) be addressed?

  • Advanced Techniques :

  • Flow Chemistry : Improve mixing efficiency and reduce side reactions in thiol-ether formation .
  • Catalysis : Use Pd/Cu catalysts for C-S bond formation under milder conditions .

Q. What computational methods predict its environmental persistence or toxicity?

  • In Silico Tools :

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN score <2.5 suggests low degradation) .
  • Molecular Dynamics : Simulate soil mobility based on logP (predicted logP = 3.8) .

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